2-[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide
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Overview
Description
2-[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide is a complex organic compound with a unique structure that includes a naphthyridine core, a benzyl group, a cyano group, and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the naphthyridine core through a cyclization reaction, followed by the introduction of the benzyl and cyano groups. The final step involves the attachment of the ethoxyphenyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or convert them to different forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
2-[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets within cells. This may include binding to enzymes, receptors, or other proteins, leading to changes in cellular signaling pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthyridine derivatives, such as:
- 2-[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
- 2-[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide
Uniqueness
What sets 2-[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide apart is its specific combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C26H26N4O2S |
---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
2-[(6-benzyl-3-cyano-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C26H26N4O2S/c1-2-32-23-10-8-22(9-11-23)28-25(31)18-33-26-20(15-27)14-21-17-30(13-12-24(21)29-26)16-19-6-4-3-5-7-19/h3-11,14H,2,12-13,16-18H2,1H3,(H,28,31) |
InChI Key |
FGLMCXJZNIMVKE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=C(C=C3CN(CCC3=N2)CC4=CC=CC=C4)C#N |
Origin of Product |
United States |
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